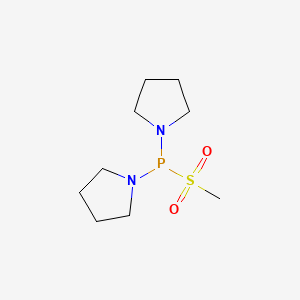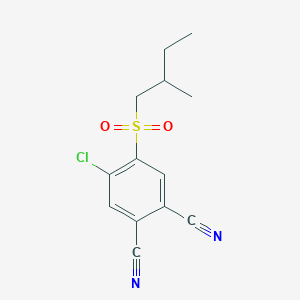
4-Chloro-5-(2-methylbutane-1-sulfonyl)benzene-1,2-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-(2-methylbutane-1-sulfonyl)benzene-1,2-dicarbonitrile is an organic compound with the molecular formula C13H13ClN2O2S This compound contains a benzene ring substituted with a chloro group, a sulfonyl group attached to a 2-methylbutane chain, and two nitrile groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(2-methylbutane-1-sulfonyl)benzene-1,2-dicarbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonylation of a chlorobenzene derivative, followed by the introduction of the nitrile groups through a cyanation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the reaction conditions to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
4-Chloro-5-(2-methylbutane-1-sulfonyl)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile groups can be reduced to amines under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-5-(2-methylbutane-1-sulfonyl)benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Chloro-5-(2-methylbutane-1-sulfonyl)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the nitrile groups may participate in hydrogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Chloro-5-(2-methylbutane-1-sulfonyl)benzene-1,2-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of nitriles.
4-Chloro-5-(2-methylbutane-1-sulfonyl)benzene-1,2-diamine: Contains amine groups instead of nitriles.
4-Chloro-5-(2-methylbutane-1-sulfonyl)benzene-1,2-dimethanol: Contains hydroxyl groups instead of nitriles.
Uniqueness
The presence of both nitrile groups and a sulfonyl group in 4-Chloro-5-(2-methylbutane-1-sulfonyl)benzene-1,2-dicarbonitrile makes it unique compared to its analogs. These functional groups provide distinct reactivity and potential for diverse applications in various fields of research.
特性
CAS番号 |
182296-85-1 |
|---|---|
分子式 |
C13H13ClN2O2S |
分子量 |
296.77 g/mol |
IUPAC名 |
4-chloro-5-(2-methylbutylsulfonyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C13H13ClN2O2S/c1-3-9(2)8-19(17,18)13-5-11(7-16)10(6-15)4-12(13)14/h4-5,9H,3,8H2,1-2H3 |
InChIキー |
MOINFIKHNJONTK-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CS(=O)(=O)C1=C(C=C(C(=C1)C#N)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


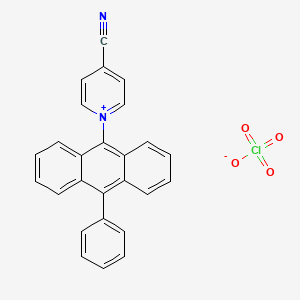
![1,3-Bis[3-(bromomethyl)-2-methylphenyl]propan-1-one](/img/structure/B12549045.png)
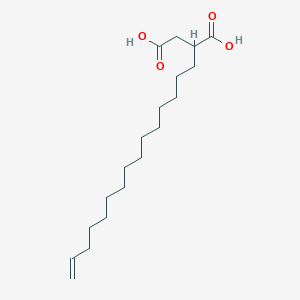
![2-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine](/img/structure/B12549056.png)
![(19E,21E,23E,25E,27E,29E,31E)-33-[3,5-dihydroxy-4-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-6-methyloxan-2-yl]oxy-N-[2-(dimethylamino)ethyl]-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide](/img/structure/B12549059.png)

![N~1~,N~1'~-(Ethane-1,2-diyl)bis{N~2~-[(anthracen-9-yl)methyl]ethane-1,2-diamine}](/img/structure/B12549074.png)

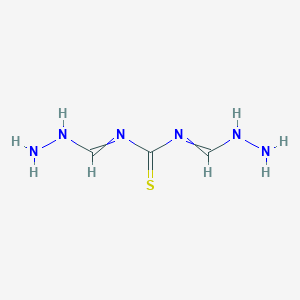
![3H-Naphth[2,1-b][1,4]oxazine, 3,3-diphenyl-](/img/structure/B12549102.png)
![2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane](/img/structure/B12549119.png)
